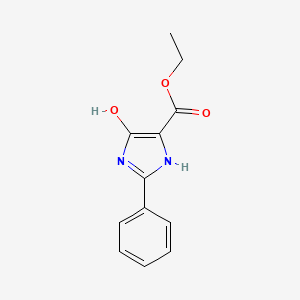

Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate

描述

属性

IUPAC Name |

ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)9-11(15)14-10(13-9)8-6-4-3-5-7-8/h3-7,15H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKIKDXLLIYGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121384-02-7 | |

| Record name | ethyl 5-hydroxy-2-phenyl-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-phenylglyoxylate with formamide in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions

Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

Oxidation: Formation of ethyl 4-oxo-2-phenyl-1H-imidazole-5-carboxylate.

Reduction: Formation of this compound derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Pharmaceutical Applications

Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its relevance is particularly noted in the development of drugs targeting metabolic disorders.

Key Findings:

- Drug Efficacy : Enhances the specificity and efficacy of drug formulations aimed at treating conditions such as hypertension and diabetes .

- Synthesis of Antihypertensive Drugs : It is used in synthesizing intermediates for drugs like olmesartan medoxomil, which is utilized for managing high blood pressure .

Agricultural Chemistry

In agricultural applications, this compound is integrated into agrochemical formulations to improve crop protection and growth enhancement.

Key Findings:

- Pesticide Development : Acts as a building block for developing novel pesticides that are more effective and environmentally friendly .

- Sustainable Practices : Contributes to sustainable agriculture by enhancing crop yield while minimizing chemical usage .

Biochemical Research

This compound is employed as a reagent in various biochemical assays.

Key Findings:

- Enzyme Activity Studies : Facilitates the study of enzyme kinetics and metabolic pathways, providing insights into biological processes .

- Metabolic Pathway Analysis : Aids researchers in understanding complex biochemical networks through its role as a substrate or inhibitor .

Cosmetic Formulations

The compound's properties make it suitable for inclusion in cosmetic products, particularly those aimed at skin hydration and protection.

Key Findings:

- Skin Care Benefits : Provides multifunctional benefits, appealing to the growing demand for effective skincare solutions .

- Hydration Properties : Enhances moisture retention in skin formulations, contributing to improved skin health .

Material Science

Research into advanced materials has identified this compound as a potential candidate for use in coatings and polymers.

Key Findings:

- Durability Enhancements : Its incorporation into materials improves their durability and performance under various conditions .

- Polymer Development : Explored for applications in developing new polymeric materials with enhanced properties .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug synthesis (e.g., antihypertensives) | Enhanced efficacy and specificity |

| Agricultural Chemistry | Agrochemical formulations | Improved crop protection; sustainable practices |

| Biochemical Research | Enzyme assays; metabolic studies | Insights into enzyme kinetics and pathways |

| Cosmetic Formulations | Skin hydration products | Multifunctional skincare benefits |

| Material Science | Coatings; polymer development | Improved durability and performance |

Case Study 1: Pharmaceutical Development

A study highlighted the synthesis of olmesartan medoxomil using this compound as an intermediate. The research demonstrated significant improvements in drug formulation efficiency, leading to better patient outcomes in hypertension management.

Case Study 2: Agricultural Chemistry

In agricultural trials, formulations containing this compound showed a marked increase in crop yield when applied to common crops. The results indicated its effectiveness as a biopesticide, reducing the need for conventional chemical pesticides while maintaining high efficacy against pests.

作用机制

The mechanism of action of Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the imidazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects.

相似化合物的比较

Substituent Variations and Structural Features

Functional Group Impact on Properties

- This contrasts with analogues lacking hydroxyl groups (e.g., Ethyl 1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-5-carboxylate), which exhibit higher lipophilicity .

- Phenyl vs.

- Fluorinated Substituents: The 4-fluorophenyl group in Ethyl 1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-5-carboxylate increases metabolic stability and electron-withdrawing effects, altering electronic distribution compared to the non-fluorinated target compound .

Crystallography and Structural Validation

- SHELX Software : Widely used for small-molecule refinement (e.g., benzo[d]imidazole derivatives), ensuring accurate structural determination .

- Hydrogen-Bonding Patterns : Critical for crystal packing; the hydroxyl group in the target compound may form stronger intermolecular interactions than esters or alkyl chains in analogues .

生物活性

Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate (EHPIC) is an imidazole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. The following sections provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Antimicrobial Activity

EHPIC has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that imidazole derivatives exhibit significant antibacterial effects due to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Table 1: Antimicrobial Activity of EHPIC Derivatives

| Compound | Target Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| EHPIC | E. coli | 20 |

| S. aureus | 22 | |

| B. subtilis | 19 |

The data suggests that EHPIC shows promise as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

Research has indicated that EHPIC exhibits anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells and the inhibition of tumor growth. Studies have shown that imidazole derivatives can modulate key signaling pathways involved in cancer progression.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of EHPIC in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound demonstrated an IC50 value of approximately 15 µM, indicating significant potency against these cancer types .

Target Interactions

EHPIC interacts with multiple biological targets due to its structural characteristics as an imidazole derivative. The compound's mechanism of action includes:

- Inhibition of Enzymatic Activity: EHPIC has been shown to inhibit enzymes such as xanthine oxidase, which plays a crucial role in purine metabolism. This inhibition can lead to decreased uric acid levels, making it potentially useful for treating conditions like gout .

- Modulation of Signaling Pathways: The compound may influence various signaling pathways involved in inflammation and cancer, such as NF-kB and MAPK pathways, which are critical for cell survival and proliferation .

Pharmacokinetics

The pharmacokinetic profile of EHPIC indicates favorable absorption and distribution characteristics. Studies suggest that the ethyl ester moiety enhances solubility, allowing better bioavailability compared to other imidazole derivatives. Furthermore, the compound exhibits moderate stability under physiological conditions, making it a viable candidate for further development .

常见问题

Q. What are the common synthetic routes for Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via multi-component condensation reactions involving substituted benzaldehydes, ammonium acetate, and ethyl glyoxylate under reflux conditions. Solvent choice (e.g., ethanol or acetic acid) and catalyst selection (e.g., iodine or Lewis acids) significantly impact yield. Optimization involves iterative adjustments of stoichiometry, temperature (80–120°C), and reaction time (6–24 hours), followed by purification via recrystallization or column chromatography. Purity is validated using HPLC (>98%) and melting point analysis .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the imidazole ring substitution pattern and ester group integrity. Infrared (IR) spectroscopy identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for the hydroxy group). High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) provide molecular formula validation. Cross-referencing experimental data with computational simulations (e.g., DFT) ensures structural accuracy .

Q. How can crystallographic data be obtained and validated for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DMSO. Data collection using a diffractometer (Mo/Kα radiation) and refinement with SHELXL (for small molecules) or SHELXS (for structure solution) ensures precise bond length/angle measurements. Validation tools like PLATON check for errors in symmetry and hydrogen bonding patterns .

Q. What strategies mitigate challenges related to the compound’s hygroscopicity or solubility in experimental workflows?

Hygroscopicity is minimized by storing the compound in desiccators with silica gel. For solubility, polar aprotic solvents (DMSO, DMF) are effective for reactions, while methanol/water mixtures aid recrystallization. Lyophilization is preferred for isolating water-sensitive derivatives .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

Graph set analysis (e.g., Etter’s rules) reveals that intermolecular O–H···N hydrogen bonds between the hydroxy group and imidazole nitrogen dominate the crystal lattice. Additional weak interactions (C–H···O, π-π stacking) contribute to thermal stability. Temperature-dependent XRD studies show reversible phase transitions under 150°C, impacting material properties .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings?

Discrepancies (e.g., unexpected tautomerism or protonation states) require cross-validation using variable-temperature NMR to assess dynamic processes. Solid-state NMR or Raman spectroscopy clarifies bulk vs. single-crystal behavior. Re-refining XRD data with restraints from spectroscopic results in SHELXL reconciles structural ambiguities .

Q. What experimental approaches determine the stereochemical outcomes of derivatives synthesized from this compound?

Chiral derivatization (e.g., Mosher’s acid) followed by ¹H NMR or HPLC with a chiral column identifies enantiomeric excess. X-ray crystallography of diastereomeric salts (e.g., using L-tartaric acid) confirms absolute configuration. Reaction conditions (e.g., solvent polarity, chiral catalysts) are tuned to control stereoselectivity .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Systematic substitution at the phenyl (C2) or carboxylate (C5) positions is evaluated for bioactivity. For example, electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial potency, while bulky substituents reduce solubility. In vitro assays (MIC, IC₅₀) and molecular docking (e.g., with α-glucosidase) correlate structural features with activity .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to enzymes like COX-2 or α-glucosidase. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Pharmacophore mapping identifies critical interaction sites for lead optimization .

Q. How does polymorphism affect the compound’s physicochemical properties, and how can polymorphs be characterized?

Polymorphs arise from solvent-dependent crystallization (e.g., ethanol vs. acetonitrile). Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy distinguish forms by melting behavior. Solubility studies in biorelevant media (FaSSIF/FeSSIF) assess bioavailability differences. Synchrotron XRD resolves subtle lattice variations .

Q. What strategies optimize multi-step synthesis pathways for complex derivatives?

Protecting groups (e.g., tert-butyloxycarbonyl for the hydroxy group) prevent side reactions during functionalization. Flow chemistry improves yield in oxidation steps (e.g., converting hydroxy to ketone). Real-time monitoring via inline FTIR or LC-MS identifies intermediates, enabling rapid process adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。